(((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide)
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Overview
Description
(((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide) is a chiral compound used in various fields of chemistry. It is known for its unique structure, which includes a dioxolane ring and diphenylphosphine oxide groups. This compound is often utilized in asymmetric synthesis and catalysis due to its ability to induce chirality in reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide) typically involves the reaction of (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol with diphenylphosphine oxide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to deprotonate the hydroxyl groups and facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity (((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide).
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The diphenylphosphine oxide groups can be further oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the diphenylphosphine oxide groups back to diphenylphosphine.
Substitution: The hydroxyl groups on the dioxolane ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like trifluoromethanesulfonyl chloride in pyridine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diphenylphosphine oxide groups results in the formation of phosphine oxides, while substitution reactions can yield various substituted dioxolane derivatives.
Scientific Research Applications
(((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide) has several scientific research applications:
Biology: The compound’s chiral properties make it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide) involves its ability to induce chirality in chemical reactions. The dioxolane ring and diphenylphosphine oxide groups interact with substrates and catalysts, promoting enantioselective transformations. The molecular targets and pathways involved include coordination with metal catalysts and hydrogen bonding with substrates .
Comparison with Similar Compounds
Similar Compounds
(4S,5S)-4,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane: This compound is structurally similar but lacks the diphenylphosphine oxide groups.
(4S,5S)-(+)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane: Another similar compound used in asymmetric synthesis.
Uniqueness
(((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide) is unique due to its combination of a chiral dioxolane ring and diphenylphosphine oxide groups. This structure provides enhanced stability and reactivity in asymmetric synthesis compared to other similar compounds.
Properties
Molecular Formula |
C31H32O4P2 |
---|---|
Molecular Weight |
530.5 g/mol |
IUPAC Name |
(4S,5S)-4,5-bis(diphenylphosphorylmethyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C31H32O4P2/c1-31(2)34-29(23-36(32,25-15-7-3-8-16-25)26-17-9-4-10-18-26)30(35-31)24-37(33,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,29-30H,23-24H2,1-2H3/t29-,30-/m1/s1 |
InChI Key |
KZUJPJPWSHHJRQ-LOYHVIPDSA-N |
Isomeric SMILES |
CC1(O[C@@H]([C@H](O1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)CP(=O)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Canonical SMILES |
CC1(OC(C(O1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)CP(=O)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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